2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
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Description
Scientific Research Applications
Molecular Structure Analysis
Research on oxadiazole derivatives, including those related to 2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole, has focused on understanding their molecular structure and properties. For example, the study of dipole moments and molecular diagrams of oxadiazole derivatives reveals insights into their electron conjugation systems and molecular orientation, which are crucial for their chemical behavior and potential applications in material science (Lutskii et al., 1970).
Synthesis and Biological Activity
Substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their central nervous system depressant activity, highlighting their significant potential in pharmacology. Notably, certain compounds within this class have shown promising antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity, underscoring their potential as CNS drugs (Singh et al., 2012).
Material Science and Corrosion Inhibition
Oxadiazole derivatives have been investigated for their potential in material science, particularly in the context of corrosion inhibition. Studies reveal that certain oxadiazole compounds can significantly inhibit the corrosion of mild steel in acidic mediums, providing a promising avenue for the development of new corrosion inhibitors with applications in various industries (Lagrenée et al., 2001).
Antimicrobial Properties
The antimicrobial properties of 1,3,4-oxadiazole derivatives have been extensively studied, with compounds demonstrating activity against multidrug-resistant bacteria and fungi. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant strains and highlights the therapeutic potential of oxadiazole derivatives in treating infections (Jafari et al., 2017).
properties
IUPAC Name |
2-(2-chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-12-7-2-1-6-11(12)14-17-16-13(21-14)9-4-3-5-10(8-9)18(19)20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZRMEMSZUYWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
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